molecular formula C7H14Cl2N2OS B3089133 (2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride CAS No. 1189981-66-5

(2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride

Cat. No.: B3089133
CAS No.: 1189981-66-5
M. Wt: 245.17
InChI Key: QCWNZCFNGDDIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride” is a chemical compound with the molecular formula C7H14Cl2N2OS and a molecular weight of 245.17 . It is intended for research use only and is not suitable for human or veterinary use.

Scientific Research Applications

Synthesis and Chemical Properties

(2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride is involved in various chemical synthesis processes, including the generation of reactive azomethine ylides that lead to the formation of spirocyclic 1,3-thiazolidines, showcasing its potential in cycloaddition reactions and the synthesis of complex heterocyclic structures (Gebert et al., 2003). This compound also plays a role in the synthesis of 3-Benzyl-1,3-thiazolidines, which are valuable intermediates in the production of various pharmaceuticals and fine chemicals, illustrating its versatility in organic synthesis.

Biological Activity and Applications

This compound and its derivatives have been studied for their biological activities, including their antifungal effects. Certain derivatives have shown activity against fungi such as Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017). This highlights the compound's significance in developing new treatments for fungal infections.

Catalytic and Coordination Chemistry

In coordination chemistry, this compound and related ligands have been utilized to synthesize metal complexes, which have been characterized for their molecular structures and potential applications. For example, manganese(II) complexes with derivatives of this compound have been synthesized, demonstrating the compound's utility in forming coordination compounds with potential catalytic and material science applications (Wu et al., 2004).

Materials Science and Polymer Modification

The compound and its derivatives find applications in materials science, particularly in the modification of polymers to enhance their properties. For instance, polyvinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with amines, including derivatives of (2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine, to improve their swelling properties and potential applications in biomedical fields (Aly & El-Mohdy, 2015).

Safety and Hazards

The safety data and hazard information for this compound are not provided in the searched resources . It’s crucial to handle all chemical compounds with appropriate safety measures, especially when their specific safety profiles are unknown.

Properties

IUPAC Name

2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS.2ClH/c1-10-4-2-8-6-7-9-3-5-11-7;;/h3,5,8H,2,4,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWNZCFNGDDIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=NC=CS1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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